N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine
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Overview
Description
N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable sulfanylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the cyclohexyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfanylidene group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, N-cyclohexyl-: This compound shares the cyclohexylamine structure but lacks the sulfanylidene group.
Cyclohexanamine, N-cyclohexyl-N-methyl-: Similar in structure but includes a methyl group instead of the sulfanylidene moiety.
Uniqueness
N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61821-37-2 |
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Molecular Formula |
C19H27NOS |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-[phenyl(sulfinyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C19H27NOS/c21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 |
InChI Key |
YSVHIGGZUPSRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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